molecular formula C25H26N4O2S B2677053 N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1261004-73-2

N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2677053
CAS RN: 1261004-73-2
M. Wt: 446.57
InChI Key: BTOWRAPBXRMFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

A study by Subasri et al. (2016) provides insights into the molecular structure of related compounds. These molecules exhibit a folded conformation about the thioacetamide bridge, indicating potential for complex molecular interactions and stability, which could be relevant in various research applications such as drug design or material science (Subasri et al., 2016).

Antifolate Activity

Gangjee et al. (2008) investigated compounds similar to the one as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Their study found that certain derivatives are potent dual inhibitors, which highlights the potential of these compounds in cancer research and the development of anticancer drugs (Gangjee et al., 2008).

Antitumor Properties

Alqasoumi et al. (2009) explored derivatives of pyrrolopyrimidine for their antitumor activity. They found that some compounds showed effectiveness exceeding that of certain reference drugs, suggesting significant potential in oncological research (Alqasoumi et al., 2009).

Antimicrobial Activity

Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives and tested their antimicrobial activity. This suggests the potential use of such compounds in the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Majithiya & Bheshdadia, 2022).

Quantum Chemical Analysis

Mary et al. (2020) conducted a quantum chemical analysis of a similar molecule, providing valuable information on its molecular structure and interactions. Such studies are crucial for understanding the pharmacokinetic properties and designing molecules with desired characteristics (Mary et al., 2020).

properties

IUPAC Name

N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-4-8-17-11-13-19(14-12-17)27-21(30)16-32-25-28-22-20(18-9-6-5-7-10-18)15-26-23(22)24(31)29(25)2/h5-7,9-15,26H,3-4,8,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOWRAPBXRMFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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